1-苄基环丙胺

描述

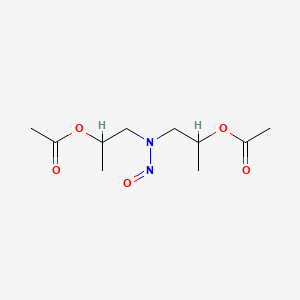

1-Benzylcyclopropylamine is a cyclopropane analogue of phenethylamine and is known for its interactions with monoamine oxidase (MAO), acting as a potent competitive reversible inhibitor and a mechanism-based inactivator. It is a compound of interest due to its unique chemical structure and properties, which allow for various chemical reactions and potential applications in medicinal chemistry (Silverman & Zieske, 1985).

Synthesis Analysis

The synthesis of 1-Benzylcyclopropylamine and related compounds involves various strategies, including copper-catalyzed aminoboration of methylenecyclopropanes, which offers a highly regio- and diastereoselective method to produce (borylmethyl)cyclopropylamines, useful building blocks for potential antidepressants (Sakae et al., 2014).

Molecular Structure Analysis

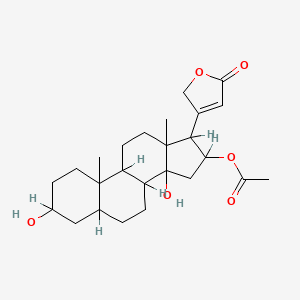

The molecular structure of 1-Benzylcyclopropylamine is characterized by the presence of a cyclopropane ring, which significantly influences its chemical reactivity and interactions with biological molecules. The cyclopropane moiety is a key structural element in many biologically active compounds due to its strain and unique bonding properties.

Chemical Reactions and Properties

1-Benzylcyclopropylamine undergoes various chemical reactions, including inactivation and substrate activities with MAO. The inactivation mechanism involves a one-electron mechanism, leading to the formation of benzyl vinyl ketone (Silverman & Zieske, 1985). Other studies have explored the reaction mechanisms of cyclopropylamines with cytochrome P450, generating insights into their metabolic fate and reaction pathways (Cerny & Hanzlik, 2006).

Physical Properties Analysis

The physical properties of 1-Benzylcyclopropylamine, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The cyclopropane ring contributes to its physicochemical characteristics, which are important for its reactivity and potential applications in synthetic chemistry.

Chemical Properties Analysis

1-Benzylcyclopropylamine exhibits a range of chemical properties, including reactivity towards monoamine oxidase and potential as a building block for the synthesis of antidepressants. Its interactions with enzymes and other chemical reagents highlight its role in various chemical transformations and its importance in the study of cyclopropylamine derivatives.

For more comprehensive information on the synthesis, molecular structure, chemical reactions, and properties of 1-Benzylcyclopropylamine and related compounds, the following references provide in-depth analyses and experimental data:

科学研究应用

单胺氧化酶抑制

1-苄基环丙胺和相关的环丙胺因其对单胺氧化酶 (MAO) 的抑制作用而受到研究,MAO 是参与血清素和多巴胺等神经递质分解的酶。Malcomson 等人(2015 年)的研究表明,某些环丙胺衍生物,如顺式-N-苄基-2-甲氧基环丙胺,表现出强烈的 MAO B 选择性不可逆抑制,不影响赖氨酸特异性脱甲基酶 (LSD1)。这些发现与抑郁症和癌症的潜在治疗以及基于机制的抑制剂的设计相关 (Malcomson 等人,2015 年)。

细胞色素 P450 催化的氧化

1-苄基环丙胺与细胞色素 P450(药物代谢中的重要酶)的相互作用已被探索。Cerny 和 Hanzlik(2006 年)研究了 N-苄基-N-环丙胺与细胞色素 P450 的代谢命运,发现其氧化导致各种产物,如 3-羟基丙醛和环丙酮水合物。这些发现有助于理解药物代谢和细胞色素 P450 在处理环丙胺中的作用 (Cerny & Hanzlik, 2006)。

代谢研究

De Paoli 等人(2013 年)对包括芳基环己胺在内的各种精神活性化合物(其结构与 1-苄基环丙胺相关)进行了代谢研究。他们开发了在生物基质中分析这些化合物的方法,加深了我们对这些物质的代谢和潜在毒理学特征的理解 (De Paoli 等人,2013 年)。

潜在抗抑郁药的合成

Sakae 等人(2014 年)对二硼和羟胺与亚甲基环丙烷的 Cu 催化氨硼化反应的研究导致了(硼基甲基)环丙胺的产生。这些化合物与 1-苄基环丙胺相关,可用作合成潜在抗抑郁药的构建模块 (Sakae 等人,2014 年)。

在水果成熟和保鲜中的作用

1-苄基环丙胺在结构上与 1-甲基环丙烯 (1-MCP) 相关,1-MCP 是一种被广泛研究的化合物,因为它在抑制水果中乙烯感知中的作用,从而延迟成熟并延长保质期。该领域的研究,如 Watkins(2006 年)的研究,提供了对这些化合物在园艺产业中商业应用的见解 (Watkins, 2006)。

作用机制

Target of Action

1-Benzylcyclopropylamine primarily targets the Gag-Pol polyprotein . This protein plays a crucial role in the life cycle of certain viruses, making it a potential target for antiviral therapies .

Mode of Action

It is known to interact with the gag-pol polyprotein

Biochemical Pathways

Given its interaction with the gag-pol polyprotein, it may influence the viral replication pathways in which this protein is involved .

Result of Action

Given its interaction with the Gag-Pol polyprotein, it may have potential antiviral effects

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially influence its action .

属性

IUPAC Name |

1-benzylcyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-10(6-7-10)8-9-4-2-1-3-5-9/h1-5H,6-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQRCQKFLCJFEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181533 | |

| Record name | 1-Benzylcyclopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27067-03-4 | |

| Record name | 1-Benzylcyclopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027067034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzylcyclopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-Benzylcyclopropylamine interact with Monoamine Oxidase (MAO)?

A: 1-Benzylcyclopropylamine acts as a mechanism-based inactivator of MAO. [, ] This means it initially binds to the enzyme like a substrate but then forms a covalent bond during the catalytic cycle, leading to irreversible inhibition. Specifically, research indicates it requires 2.3 equivalents of 1-Benzylcyclopropylamine to inactivate one equivalent of MAO. []

Q2: What are the key structural differences between 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine regarding their interaction with MAO?

A: Although structurally similar, 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine exhibit distinct interactions with MAO. [] 1-Benzylcyclopropylamine acts as a mechanism-based inactivator, forming a covalent bond with the enzyme and irreversibly inhibiting it. Conversely, 1-(phenylcyclopropyl)methylamine functions as a substrate for MAO. The enzyme catalyzes its conversion into 1-phenylcyclopropanecarboxaldehyde without being inactivated. This difference in behavior likely arises from the subtle variations in their structures, affecting how they interact within the enzyme's active site.

Q3: Does 1-Benzylcyclopropylamine exhibit selectivity towards MAO-A or MAO-B?

A: While initially identified as an inactivator of MAO-B, further research revealed that 1-Benzylcyclopropylamine can also inactivate MAO-A, albeit with lower potency. [] Interestingly, the mechanism of inactivation appears to differ between the two isoforms. In MAO-A, 1-Benzylcyclopropylamine appears to attach to the flavin cofactor, while in MAO-B, it can attach to both a cysteine residue and the flavin. [] This suggests that subtle differences exist in the active site topographies of MAO-A and MAO-B.

Q4: What are the potential implications of the different inactivation mechanisms of 1-Benzylcyclopropylamine on MAO-A and MAO-B?

A: The distinct inactivation mechanisms of 1-Benzylcyclopropylamine on MAO-A and MAO-B suggest variations in their active site architecture. [] This difference could be exploited to design more selective MAO inhibitors. Such selective inhibitors could be beneficial in treating specific neurological and psychiatric disorders with potentially fewer side effects compared to non-selective MAO inhibitors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1214685.png)

![(1-Hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl) 2-methylpropanoate](/img/structure/B1214686.png)

![2-[[(5S,6S)-5-[5-(dimethylamino)-3-hydroxy-6-methyl-4-(3,4,5-trihydroxytetrahydropyran-2-yl)oxy-tetrahydropyran-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxy-propanoic acid](/img/structure/B1214693.png)

![4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one](/img/structure/B1214696.png)

![2-[(3-Chloro-1-benzothiophen-2-yl)methylideneamino]phenol](/img/structure/B1214697.png)

![2,6-Bis[[4-[3-(dimethylamino)propoxy]phenyl]methylidene]cyclohexan-1-one](/img/structure/B1214701.png)